molecular formula C18H20F3N3O3 B2746416 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448134-34-6

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2746416
CAS RN: 1448134-34-6
M. Wt: 383.371
InChI Key: KFMNTSVWSNDIDJ-UHFFFAOYSA-N
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Description

The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a type of organic compound known as a benzofuran . Benzofurans are aromatic heterocyclic compounds that consist of a benzene ring fused to a furan ring .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of the dihydrobenzofuran skeleton . The specific synthesis process for this compound is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzofuran, a pyrazole, and an acetamide group. The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzofuran moiety in the compound could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Techniques such as NMR and mass spectrometry could be used to analyze these properties .

Scientific Research Applications

Synthesis and Structural Characterization

A study on the synthesis and crystal structure of a closely related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, revealed its molecular structure through various characterization techniques including H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. The intramolecular hydrogen bond and weak pi-pi interactions were noted, contributing to the understanding of its structural attributes and potential reactivity (Hu Jingqian et al., 2016).

Biological Activity

The compound's derivatives have been evaluated for their biological activities. For instance, compounds incorporating the benzofuran and pyrazole scaffolds showed moderate herbicidal and fungicidal activities. This suggests potential applications in the development of new agrochemicals with specific action modes (Hu Jingqian et al., 2016).

Another area of application is in the synthesis of coordination complexes and their antioxidant activities. Pyrazole-acetamide derivatives have been synthesized, characterized, and their coordination complexes with Co(II) and Cu(II) ions studied. These complexes displayed significant antioxidant activity, highlighting the potential for the development of antioxidant agents based on this scaffold (K. Chkirate et al., 2019).

Potential Antipsychotic Agents

Research into N-substituted derivatives of similar compounds has shown antipsychotic-like profiles in behavioral animal tests, indicating a promising avenue for the development of new antipsychotic drugs. These studies provide insights into the compound's mechanism of action, suggesting alternatives to traditional dopamine receptor-targeted antipsychotics (L D Wise et al., 1987).

Anti-inflammatory Activity

Derivatives of the compound have also been synthesized and evaluated for anti-inflammatory activity. Specific derivatives demonstrated significant anti-inflammatory properties, underscoring the compound's potential as a lead for the development of new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-17(2)10-12-4-3-5-13(16(12)27-17)26-11-15(25)22-7-9-24-8-6-14(23-24)18(19,20)21/h3-6,8H,7,9-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNTSVWSNDIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

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